molecular formula C14H27N3O3 B14786217 Tert-butyl 3-[[2-(dimethylamino)acetyl]amino]piperidine-1-carboxylate

Tert-butyl 3-[[2-(dimethylamino)acetyl]amino]piperidine-1-carboxylate

Cat. No.: B14786217
M. Wt: 285.38 g/mol
InChI Key: SOYNWULUYQZNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[[2-(dimethylamino)acetyl]amino]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a dimethylamino acetyl-substituted amide at the 3-position of the piperidine ring. This structure confers unique physicochemical properties, such as enhanced solubility due to the polar dimethylamino group and steric protection from the tert-butyl moiety. These analogs are often intermediates in pharmaceutical synthesis, particularly for kinase inhibitors or pain therapeutics .

Properties

IUPAC Name

tert-butyl 3-[[2-(dimethylamino)acetyl]amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17-8-6-7-11(9-17)15-12(18)10-16(4)5/h11H,6-10H2,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYNWULUYQZNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Tert-Butyl Piperidine-1-Carboxylate

Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. This reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding tert-butyl piperidine-1-carboxylate in >90% purity.

Functionalization at the 3-Position

To introduce the amino group at the 3-position, tert-butyl piperidine-1-carboxylate undergoes nitration or bromination followed by amination. For example:

  • Nitration : Treatment with nitric acid in sulfuric acid generates tert-butyl 3-nitropiperidine-1-carboxylate, which is reduced to the amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C).
  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of tert-butyl 3-bromopiperidine-1-carboxylate with ammonia or an ammonia equivalent.

Acylation of 3-Aminopiperidine Intermediate

The 3-amino group is acylated with 2-(dimethylamino)acetyl chloride or via coupling reagents. Two principal methods are employed:

Direct Acylation with 2-(Dimethylamino)Acetyl Chloride

Procedure :

  • Activation : 2-(Dimethylamino)acetic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.
  • Coupling : The acid chloride reacts with tert-butyl 3-aminopiperidine-1-carboxylate in the presence of a base (e.g., triethylamine) in DCM or THF at 0–25°C.

Optimization Notes :

  • Excess base ensures neutralization of HCl generated during the reaction.
  • Yields range from 70–85%, with purification via silica gel chromatography (hexane:EtOAc gradients).

Carbodiimide-Mediated Coupling

Procedure :

  • Activation : 2-(Dimethylamino)acetic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 4-dimethylaminopyridine (DMAP).
  • Coupling : The activated ester reacts with tert-butyl 3-aminopiperidine-1-carboxylate in THF or DMF at 25–80°C.

Example Conditions :

Reagent System Solvent Temperature Yield Source Citation
DCC/DMAP THF 80°C 82%
EDCI/HOBt DMF 25°C 78%

Stereochemical Control

The (S)-configuration at the 3-position is achieved through:

Chiral Resolution

Racemic this compound is separated using chiral chromatography (e.g., Chiralpak IA/IB columns) or diastereomeric salt formation with tartaric acid derivatives.

Asymmetric Synthesis

Enantioselective Amination :

  • Catalytic Asymmetric Hydrogenation : tert-butyl 3-oxopiperidine-1-carboxylate undergoes hydrogenation with a chiral catalyst (e.g., Ru-BINAP) to yield the (S)-3-amino derivative.
  • Enzymatic Resolution : Lipases or acylases selectively hydrolyze one enantiomer of a racemic acetamide precursor.

Purification and Characterization

Purification :

  • Crude product is purified via flash chromatography (hexane:EtOAc 3:1 → 1:1) or recrystallization from ethanol/water mixtures.
  • Final purity (>95%) is confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.38 (s, 9H, Boc), 2.01–2.19 (m, 2H, piperidine), 3.28–3.41 (m, 2H, piperidine), 3.89 (d, J = 2.23 Hz, 2H, NCH₂), 6.55 (br. s., 1H, NH).
  • LC-MS (ESI) : m/z 322.2 [M+H]⁺.

Challenges and Optimization Strategies

  • Acylation Efficiency : Low yields in coupling steps are mitigated by using excess acyl chloride (1.5 equiv) or coupling reagents (EDCI/HOBt).
  • Epimerization Risk : Mild conditions (0–25°C) and short reaction times minimize racemization during acylation.
  • Boc Deprotection : Avoided by using non-acidic conditions; however, if required, TFA in DCM (0°C) selectively removes the Boc group without affecting the acetamido moiety.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Direct Acylation Simple, one-step procedure Requires acid chloride synthesis 70–85%
Carbodiimide Coupling High functional group tolerance Costly reagents 75–82%
Asymmetric Hydrogenation High enantioselectivity (≥98% ee) Specialized catalysts required 60–75%

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(2-(dimethylamino)acetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-(2-(dimethylamino)acetamido)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-(dimethylamino)acetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Polarity: The target compound’s dimethylamino acetyl group increases polarity compared to analogs with aromatic (e.g., ) or alkylamine substituents (e.g., ). This may improve aqueous solubility but reduce membrane permeability.
  • Synthetic Utility: Analogs like those in and are designed for downstream functionalization (e.g., coupling with heterocyclic moieties), whereas the target compound’s dimethylamino group may serve as a terminal pharmacophore or chelating agent.

Physicochemical and Chromatographic Properties

Comparative TLC data from patent examples highlight differences in polarity:

  • Target Analog (Hypothetical) : Expected Rf ~0.3–0.4 in hexane:ethyl acetate (3:1), inferred from structurally related compounds.
  • Tert-butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate: Rf = 0.56 (hexane:ethyl acetate = 2:1), indicating lower polarity due to the nitro and dibenzylamino groups .
  • Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate: Rf = 0.23 (hexane:ethyl acetate = 9:1), suggesting higher hydrophobicity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 3-[[2-(dimethylamino)acetyl]amino]piperidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : A common approach involves coupling tert-butyl-protected piperidine derivatives with dimethylaminoacetyl groups. For example, using tert-butyl 3-aminopiperidine-1-carboxylate as a starting material, acylation with 2-(dimethylamino)acetyl chloride in the presence of a base (e.g., K₂CO₃) in DMF under nitrogen at 80–100°C for 4–6 hours yields the target compound . Solvent choice (e.g., DMF vs. THF) and temperature control are critical for minimizing side reactions.
  • Data Reference : Yields up to 89% are reported for analogous N-Boc-protected piperidine acylation reactions under optimized conditions .

Q. How can structural characterization of this compound be performed to confirm purity and regioselectivity?

  • Methodology : Use a combination of:

  • 1H/13C NMR : To verify the presence of the tert-butyl group (~1.4 ppm singlet), piperidine ring protons (δ 3.0–4.0 ppm), and dimethylaminoacetyl moiety (δ 2.2–2.4 ppm for N(CH₃)₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 342.2384 for C₁₆H₃₁N₃O₃).
  • Melting Point Analysis : Compare observed values with literature data to assess crystallinity and purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodology :

  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and optimize reaction time.
  • Purification Techniques : Compare column chromatography vs. recrystallization; gradient elution with ethyl acetate/hexane mixtures improves separation of polar byproducts .
  • Controlled Experiments : Vary stoichiometry of 2-(dimethylamino)acetyl chloride (1.2–1.5 eq.) to determine excess reagent effects on yield .

Q. How does this compound interact with biological targets, and what assays validate its role as a chemical probe?

  • Methodology :

  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like G protein-coupled receptors (GPCRs) or kinases.
  • Cellular Activity : Test in cell-based assays (e.g., cAMP modulation for GPCRs) with dose-response curves (IC₅₀ determination) .
  • Selectivity Profiling : Screen against a panel of related receptors/enzymes to confirm domain-specific activity, as demonstrated for bromodomain inhibitors .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

  • Methodology :

  • Accelerated Stability Studies : Store aliquots at –20°C, 4°C, and room temperature. Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months).
  • Moisture Sensitivity : Perform Karl Fischer titration to assess hygroscopicity; use desiccants for long-term storage .

Data Contradictions and Resolution

Q. Why do NMR spectra of this compound vary across studies, and how can researchers standardize interpretations?

  • Analysis :

  • Solvent Effects : Chemical shifts differ in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding with the dimethylamino group.
  • Dynamic Behavior : Piperidine ring puckering and amide bond rotamers may cause splitting; use variable-temperature NMR to resolve overlapping signals .
    • Recommendation : Publish full NMR parameters (solvent, temperature, referencing) to enable cross-study comparisons.

Safety and Handling

Q. What precautions are necessary for handling this compound, given limited toxicity data?

  • Guidelines :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of dust/aerosols.
  • Waste Disposal : Treat as hazardous organic waste; incinerate in a certified facility .

Application in Drug Discovery

Q. How can this compound serve as a precursor for PROTACs (proteolysis-targeting chimeras)?

  • Methodology :

  • Linker Design : Functionalize the piperidine nitrogen or tert-butyl group to attach E3 ligase ligands (e.g., thalidomide analogs) and target-binding moieties.
  • Conjugation Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) or amide coupling to assemble heterobifunctional molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.